Desethylclomifene Hydrochloride
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Overview
Description
Desethylclomifene Hydrochloride is a chemical compound with the molecular formula C24H24ClNO·HCl and a molecular weight of 414.37 g/mol . It is a metabolite of clomifene, a selective estrogen receptor modulator (SERM) commonly used in the treatment of infertility in women. This compound is primarily used in pharmaceutical research and toxicology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desethylclomifene Hydrochloride involves the ethylation of clomifene. The reaction typically requires the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of clomifene to Desethylclomifene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Desethylclomifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives of Desethylclomifene.
Reduction: Reduced forms of the compound.
Substitution: Ethyl-substituted derivatives.
Scientific Research Applications
Desethylclomifene Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Research: Used as a reference standard in the development and testing of new drugs.
Toxicology Studies: Employed in studies to understand the metabolic pathways and potential toxic effects of clomifene and its derivatives.
Biological Research: Used in studies investigating the interaction of SERMs with estrogen receptors and their effects on cellular processes.
Mechanism of Action
Desethylclomifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in some tissues and an agonist in others, similar to clomifene. This selective modulation of estrogen receptors leads to various physiological effects, including the stimulation of ovulation in women with infertility .
Comparison with Similar Compounds
Similar Compounds
Clomifene: The parent compound from which Desethylclomifene is derived.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used in the prevention and treatment of osteoporosis.
Uniqueness
Desethylclomifene Hydrochloride is unique in its specific binding affinity and activity profile compared to other SERMs. Its distinct metabolic pathway and interaction with estrogen receptors make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXQFJYBKJJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.